4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide oxalate
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Overview
Description
4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide oxalate is an organic compound with the molecular formula C13H13N3O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an aminophenoxy group attached to a pyridine ring, which is further linked to a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide oxalate typically involves a multi-step process. One common method starts with the reaction of 4-aminophenol with 2-chloropyridine-3-carboxamide under basic conditions to form the intermediate 4-(4-aminophenoxy)pyridine-2-carboxamide. This intermediate is then methylated using methyl iodide in the presence of a base such as potassium carbonate to yield 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide. Finally, the oxalate salt is formed by reacting the compound with oxalic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide oxalate undergoes various chemical reactions, including:
Oxidation: The aminophenoxy group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide oxalate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a kinase inhibitor.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide oxalate involves its interaction with specific molecular targets. In biological systems, it is known to inhibit certain enzymes, such as kinases, by binding to their active sites. This binding disrupts the normal function of the enzyme, leading to various biological effects. The compound’s ability to form hydrogen bonds and hydrophobic interactions with its targets is crucial for its activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-aminophenoxy)pyridine-2-carboxamide
- 4-(4-aminophenoxy)-2,6-dimethylaniline
- 2,5-bis[(4-aminophenoxy)phenyl]diphenylphosphine oxide
Uniqueness
4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide oxalate is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its methylated pyridine ring enhances its stability and solubility, making it more effective in various applications compared to its non-methylated counterparts .
Properties
IUPAC Name |
4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2.C2H2O4/c1-15-13(17)12-8-11(6-7-16-12)18-10-4-2-9(14)3-5-10;3-1(4)2(5)6/h2-8H,14H2,1H3,(H,15,17);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFGGHRKSLKJSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)N.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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